molecular formula C18H23N3O5 B15107310 Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Cat. No.: B15107310
M. Wt: 361.4 g/mol
InChI Key: IJMLTUZDXGPQRM-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a complex organic compound with a molecular formula of C18H23N3O5 This compound is known for its unique structure, which includes a piperazine ring and an azolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenyl isocyanate with ethyl piperazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can also help in identifying the best reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate: This compound has a similar structure but lacks the azolidinone moiety.

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring instead of a piperazine ring.

    5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: This compound contains an imidazolidine ring and has different functional groups.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O5/c1-3-26-18(24)20-10-8-19(9-11-20)14-12-16(22)21(17(14)23)13-6-4-5-7-15(13)25-2/h4-7,14H,3,8-12H2,1-2H3

InChI Key

IJMLTUZDXGPQRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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